molecular formula C22H24FN3O3 B6940691 N-cyclopropyl-3-[[[2-(8-fluoro-2-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)acetyl]amino]methyl]benzamide

N-cyclopropyl-3-[[[2-(8-fluoro-2-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)acetyl]amino]methyl]benzamide

Cat. No.: B6940691
M. Wt: 397.4 g/mol
InChI Key: LZNFAUXNHIWOMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopropyl-3-[[[2-(8-fluoro-2-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)acetyl]amino]methyl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopropyl group, a benzamide core, and a benzoxazinyl moiety, making it a unique structure with interesting chemical properties.

Properties

IUPAC Name

N-cyclopropyl-3-[[[2-(8-fluoro-2-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)acetyl]amino]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN3O3/c1-14-12-26(19-7-3-6-18(23)21(19)29-14)13-20(27)24-11-15-4-2-5-16(10-15)22(28)25-17-8-9-17/h2-7,10,14,17H,8-9,11-13H2,1H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZNFAUXNHIWOMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=C(O1)C(=CC=C2)F)CC(=O)NCC3=CC(=CC=C3)C(=O)NC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-3-[[[2-(8-fluoro-2-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)acetyl]amino]methyl]benzamide typically involves multiple steps, including the formation of the benzoxazinyl ring, the introduction of the cyclopropyl group, and the final coupling to form the benzamide structure. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-3-[[[2-(8-fluoro-2-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)acetyl]amino]methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups, altering the compound’s properties.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigating its interactions with biological molecules and potential as a biochemical probe.

    Medicine: Exploring its potential as a therapeutic agent due to its unique structure and properties.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-cyclopropyl-3-[[[2-(8-fluoro-2-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)acetyl]amino]methyl]benzamide exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopropyl-3-[[[2-(8-fluoro-2-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)acetyl]amino]methyl]benzamide is unique due to its specific combination of functional groups and structural features

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.